molecular formula C23H20N2O B13913585 8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide CAS No. 823236-34-6

8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide

Cat. No.: B13913585
CAS No.: 823236-34-6
M. Wt: 340.4 g/mol
InChI Key: SEMRDESNSNIQCH-UHFFFAOYSA-N
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Description

8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation or acylation reaction.

    Introduction of the furan ring: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling.

    Attachment of the phenylethyl group: This can be done through a Grignard reaction or a similar organometallic reaction.

    Formation of the carboximidamide group: This step might involve the reaction of a nitrile with an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone, while reduction of the carboximidamide group could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    8-(Furan-3-yl)naphthalene-2-carboximidamide: Lacks the phenylethyl group.

    6-(2-Phenylethyl)naphthalene-2-carboximidamide: Lacks the furan ring.

    8-(Furan-3-yl)-naphthalene-2-carboxamide: Has a carboxamide group instead of a carboximidamide group.

Uniqueness

8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide is unique due to the presence of both the furan ring and the phenylethyl group, which can impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

CAS No.

823236-34-6

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

8-(furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide

InChI

InChI=1S/C23H20N2O/c24-23(25)19-9-8-18-12-17(7-6-16-4-2-1-3-5-16)13-21(22(18)14-19)20-10-11-26-15-20/h1-5,8-15H,6-7H2,(H3,24,25)

InChI Key

SEMRDESNSNIQCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=C3C=C(C=CC3=C2)C(=N)N)C4=COC=C4

Origin of Product

United States

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